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Compound of Interest

Compound Name: Boc-D-Tyr(Et)-OH

Cat. No.: B558435 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectral data, experimental protocols, and synthesis of N-α-(tert-Butoxycarbonyl)-O-

ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). This protected amino acid is a valuable building block in

peptide synthesis, particularly for the creation of modified peptides with altered

pharmacokinetic profiles.

NMR Spectral Data
Precise, experimentally determined high-resolution NMR data for Boc-D-Tyr(Et)-OH is not

readily available in the public domain. However, based on the known chemical shifts of

structurally similar compounds, such as Boc-D-Tyr-OH, Boc-L-Tyr(Bzl)-OH, and other Boc-

protected amino acids, a reliable estimation of the ¹H and ¹³C NMR spectra can be provided.

These estimated values are crucial for the identification and characterization of the synthesized

compound.

Table 1: Estimated ¹H NMR Spectral Data for Boc-D-Tyr(Et)-OH
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Protons
Estimated
Chemical Shift (δ)
ppm

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.40 s 9H

-O-CH₂-CH₃ ~1.42 t 3H

-CH₂- (β-protons) ~2.90 - 3.10 m 2H

-O-CH₂-CH₃ ~4.05 q 2H

-CH- (α-proton) ~4.35 m 1H

-NH- (Amide) ~5.0 d 1H

Aromatic (Tyrosine) ~6.85 d 2H

Aromatic (Tyrosine) ~7.10 d 2H

Note: Chemical shifts are estimations and can vary based on the solvent, concentration, and

instrument used.

Table 2: Estimated ¹³C NMR Spectral Data for Boc-D-Tyr(Et)-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b558435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Estimated Chemical Shift (δ) ppm

-O-CH₂-CH₃ ~15

-C(CH₃)₃ (Boc) ~28

-CH₂- (β-carbon) ~37

-CH- (α-carbon) ~55

-O-CH₂-CH₃ ~63

-C(CH₃)₃ (Boc) ~80

Aromatic (Tyrosine) ~115

Aromatic (Tyrosine) ~130

Aromatic (Tyrosine) ~130

Aromatic (Tyrosine) ~157

-C=O (Boc) ~155

-C=O (Carboxyl) ~175

Note: Chemical shifts are estimations and can vary based on the solvent and instrument used.

Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality,

reproducible NMR data for the characterization of Boc-D-Tyr(Et)-OH.

NMR Data Acquisition Protocol[1][2]
A standard protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids is as

follows:

Sample Preparation:

Weigh approximately 10-20 mg of purified Boc-D-Tyr(Et)-OH.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆,

or CD₃OD) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-12 ppm).

Processing: Perform a Fourier transform, followed by phase and baseline corrections. The

residual solvent peak should be used for chemical shift referencing.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-200 ppm).

Processing: Apply a Fourier transform with appropriate line broadening, followed by phase

and baseline corrections. The solvent peak should be used for chemical shift referencing.

Synthesis of Boc-D-Tyr(Et)-OH
The synthesis of Boc-D-Tyr(Et)-OH is typically a two-step process starting from D-tyrosine.

The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc)
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group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)
[3]
This procedure outlines the protection of the amino group of D-tyrosine.

Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA),

Dichloromethane (DCM), 0.5 M Hydrochloric acid (HCl), Saturated sodium chloride solution

(brine), Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether.

Procedure:

Dissolve D-tyrosine and triethylamine (1.3 equivalents) in dichloromethane.

Cool the mixture in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

After the reaction is complete, filter the mixture.

Wash the organic phase with 0.5 M HCl, water, and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/petroleum ether) to yield pure Boc-D-Tyr-OH.

Step 2: Synthesis of Boc-D-Tyr(Et)-OH
This protocol describes the O-ethylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.

Materials: Boc-D-Tyr-OH, Ethyl iodide or Diethyl sulfate, Sodium hydride (NaH) or Potassium

carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Water, Saturated

sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).
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Procedure:

Dissolve Boc-D-Tyr-OH in anhydrous DMF.

Add a base such as sodium hydride or potassium carbonate to the solution.

Add ethyl iodide or diethyl sulfate dropwise to the mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer

chromatography (TLC).

Once the reaction is complete, quench it by the slow addition of water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to afford pure Boc-D-
Tyr(Et)-OH.

Visualization of Synthesis and Characterization
Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent

characterization of Boc-D-Tyr(Et)-OH.

Synthesis Purification & Characterization

D-Tyrosine Boc Protection
((Boc)₂O, TEA, DCM) Boc-D-Tyr-OH O-Ethylation
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Caption: Synthesis and characterization workflow for Boc-D-Tyr(Et)-OH.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of Boc-D-Tyr(Et)-OH]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558435#boc-d-tyr-et-oh-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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